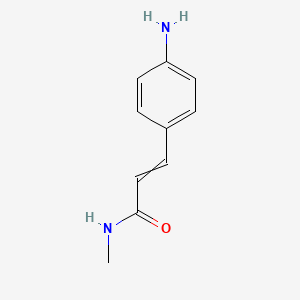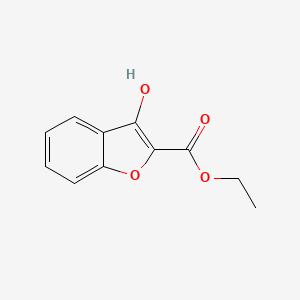
(Z)-3-(2,4-ジフルオロアニリノ)-3-ヒドロキシ-2-(3-メトキシベンゾイル)-2-プロペネンニトリル
説明
科学的研究の応用
農薬
この化合物は農薬として有望です。 研究によると、類似の化合物は非常に長い鎖の脂肪酸(VLCFA)の合成を阻害することができ、これは稲のいもち病菌Magnaporthe oryzaeなどの植物病原菌の感染構造の形成に不可欠です 。 VLCFA合成経路を標的にすることで、この化合物は、真菌の生存に影響を与えることなく、感染構造の発達を特異的に阻害することができ、作物の保護に対するより環境に優しいアプローチを提供します。
作用機序
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)-2-propenenitrile acts as an agonist of the dopamine D2 receptor, meaning that it binds to the receptor and activates it. When (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)-2-propenenitrile binds to the D2 receptor, it triggers a series of biochemical events within the cell, which ultimately leads to the activation of a number of signaling pathways. These pathways are responsible for the physiological effects of dopamine, such as the modulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)-2-propenenitrile has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of adenylyl cyclase, which is an enzyme involved in the production of the signaling molecule cyclic adenosine monophosphate (cAMP). It has also been shown to increase the activity of protein kinase A, which is an enzyme involved in the regulation of a number of cellular processes. In addition, it has been shown to increase the production of dopamine in the brain, which is associated with improved mood, behavior, and cognition.
実験室実験の利点と制限
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)-2-propenenitrile has a number of advantages and limitations for laboratory experiments. One of the main advantages of using (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)-2-propenenitrile in laboratory experiments is that it is structurally similar to dopamine, which makes it useful for studying the mechanism of action of dopamine and its biochemical and physiological effects. In addition, (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)-2-propenenitrile is relatively stable and can be easily synthesized in the laboratory. However, one of the main limitations of using (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)-2-propenenitrile in laboratory experiments is that it is not as potent as dopamine, which can limit its usefulness in studying the effects of dopamine at higher doses.
将来の方向性
There are a number of potential future directions for the use of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)-2-propenenitrile in scientific research. One potential direction is the development of new and improved synthesis methods for (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)-2-propenenitrile. This could lead to the production of more efficient and cost-effective syntheses of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)-2-propenenitrile. In addition, further research could be conducted to explore the effects of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)-2-propenenitrile on behavior and cognition, as well as its potential use as a therapeutic agent for the treatment of neurological disorders. Finally, further research could be conducted to explore the potential use of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)-2-propenenitrile as a tool to study the pharmacology of dopamine receptors.
特性
IUPAC Name |
2-cyano-N-(2,4-difluorophenyl)-3-hydroxy-3-(3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-24-12-4-2-3-10(7-12)16(22)13(9-20)17(23)21-15-6-5-11(18)8-14(15)19/h2-8,22H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWXBHRJJIGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Tert-butyl)-2-methylphenoxy]azetidine](/img/structure/B1395510.png)
![3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1395511.png)

![3-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395515.png)
![3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1395516.png)
![3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395517.png)
![3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395519.png)
![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1395522.png)
![4-Hydroxy-3-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-7-carboxylic acid](/img/structure/B1395524.png)

![Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395527.png)

![4-hydroxy-6-isopropyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395531.png)

